Add-On Benefit Over Standard-of-Care Propranolol: Direct Head-to-Head Evidence from Essential1
In a pre-specified analysis of the Essential1 Phase II study, ulixacaltamide added to a stable dose of propranolol produced a greater reduction in modified Activities of Daily Living (mADL11) score than propranolol plus placebo (−1.07 vs. −0.61 points at Week 8), with 48% vs. 25% of patients achieving clinically meaningful improvement (≥3-point reduction) [1].
| Evidence Dimension | Change in mADL11 score at Week 8; responder rate (≥3-point improvement) |
|---|---|
| Target Compound Data | mADL11 change: −1.07 points; responder rate: 48% |
| Comparator Or Baseline | Propranolol + placebo: mADL11 change: −0.61 points; responder rate: 25% |
| Quantified Difference | Incremental benefit of 0.46 points; absolute responder rate increase of 23 percentage points |
| Conditions | Essential1 Phase II, 8-week double-blind placebo-controlled, subset of 36 patients on stable propranolol dose |
Why This Matters
Demonstrates that ulixacaltamide provides clinically meaningful additive efficacy over the only FDA-approved essential tremor medication, supporting its differentiation for combination therapy procurement.
- [1] Giroux M et al. Assessing Clinically Meaningful Improvement Associated with Ulixacaltamide Treatment in Adults with Essential Tremor on Concomitant Propranolol: Findings from Essential1. Neurology (2024) 102(7_suppl_1):3547. URL: https://www.neurology.org/doi/10.1212/WNL.0000000000205217 View Source
